4,4-ジフルオロシクロヘキサンカルボン酸

概要

説明

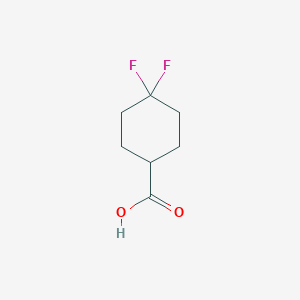

4,4-Difluorocyclohexanecarboxylic acid is a chemical compound with the molecular formula C7H10F2O2 . It is a di-substituted cyclohexane carboxylic acid used in the synthesis of macrolide antibiotics .

Molecular Structure Analysis

The molecular structure of 4,4-Difluorocyclohexanecarboxylic acid consists of a cyclohexane ring with two fluorine atoms attached at the 4th carbon atom and a carboxylic acid group attached at the 1st carbon atom . The average mass of the molecule is 164.150 Da .Physical and Chemical Properties Analysis

4,4-Difluorocyclohexanecarboxylic acid is a solid at 20 degrees Celsius . It has a melting point range of 105.0 to 109.0 degrees Celsius .科学的研究の応用

医薬品合成

4,4-ジフルオロシクロヘキサンカルボン酸: は、さまざまな薬物の合成におけるビルディングブロックとして、製薬業界で使用されています。 薬物分子への組み込みにより、代謝安定性が向上し、治療薬の薬物動態特性が変化する可能性があります . たとえば、細菌感染症の治療に不可欠なマクロライド系抗生物質の合成に使用されてきました .

材料科学

材料科学では、4,4-ジフルオロシクロヘキサンカルボン酸 は、先進材料開発の前駆体として役立ちます。 フッ素化された構造により、ポリマーやコーティングに、溶媒や化学物質に対する耐性向上、熱安定性向上などの独自の特性を付与することができます .

化学合成

この化合物は、有機合成における貴重な試薬です。 それは、より複雑な有機化合物の調製における中間体として作用することができます。 そのジフルオロ化されたシクロヘキサン環は、幅広い標的分子に組み込むことができる汎用性の高い部分であり、安定性と反応性を高めます .

農業

農業における直接的な用途は広く文書化されていませんが、4,4-ジフルオロシクロヘキサンカルボン酸 の化学的性質は、農薬の合成における潜在的な有用性を示唆しています。 その構造的剛性とフッ素原子は、特定の作用様式を持つ除草剤や殺虫剤を設計する際に有益になる可能性があります .

バイオテクノロジー

バイオテクノロジー研究では、4,4-ジフルオロシクロヘキサンカルボン酸 は、プロテオミクスおよび酵素阻害研究における潜在的な用途について調査されています。 この化合物のユニークな構造は、薬物発見と開発のための新しい経路に光を当てる可能性のある方法で、生体分子と相互作用する可能性があります .

環境用途

4,4-ジフルオロシクロヘキサンカルボン酸 の環境用途は、主に環境に優しい物質の合成における役割に関連しています。 その安定性と分解に対する耐性により、厳しい環境条件に耐えることができる長持ちする材料を作成するための候補となります .

作用機序

Target of Action

4,4-Difluorocyclohexanecarboxylic acid is primarily used in the synthesis of macrolide antibiotics . Macrolide antibiotics are a class of drugs that target bacterial ribosomes, inhibiting protein synthesis and thereby stopping bacterial growth and reproduction .

Mode of Action

As a precursor in the synthesis of macrolide antibiotics, 4,4-Difluorocyclohexanecarboxylic acid contributes to the overall structure of the final antibiotic molecule . The exact interaction of this compound with its targets during the synthesis process is complex and depends on the specific reactions involved .

Biochemical Pathways

The compound is involved in the biochemical pathways leading to the synthesis of macrolide antibiotics . These antibiotics act on the protein synthesis pathway in bacteria, specifically binding to the 50S subunit of the bacterial ribosome and inhibiting translocation .

Pharmacokinetics

The properties of the final antibiotic product would be influenced by the presence of this compound in its structure .

Result of Action

The ultimate result of the action of 4,4-Difluorocyclohexanecarboxylic acid is the production of macrolide antibiotics . These antibiotics inhibit bacterial protein synthesis, leading to the death or stunted growth of the bacteria .

Action Environment

The action of 4,4-Difluorocyclohexanecarboxylic acid, as a precursor in drug synthesis, is influenced by various factors in the chemical reaction environment . These can include temperature, pH, presence of catalysts, and other reaction conditions .

Safety and Hazards

4,4-Difluorocyclohexanecarboxylic acid is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

生化学分析

Cellular Effects

Given its role in the synthesis of macrolide antibiotics , it may influence cell function indirectly through the action of these antibiotics. Macrolides can affect cell signaling pathways, gene expression, and cellular metabolism by inhibiting bacterial protein synthesis.

Molecular Mechanism

As a precursor in the synthesis of macrolide antibiotics , its effects at the molecular level are likely mediated by the final antibiotic product. Macrolides exert their effects by binding to the bacterial ribosome, inhibiting protein synthesis, and leading to changes in gene expression.

特性

IUPAC Name |

4,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIUDFLDFSIXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381285 | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122665-97-8 | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122665-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluorocyclohexane-1-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS523UUG56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

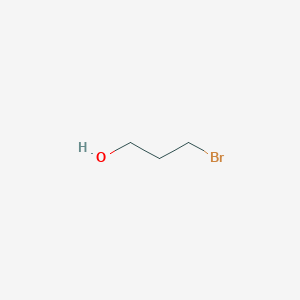

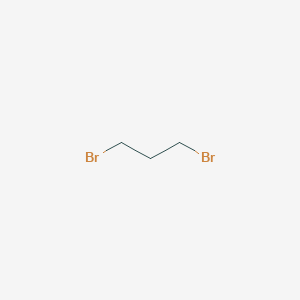

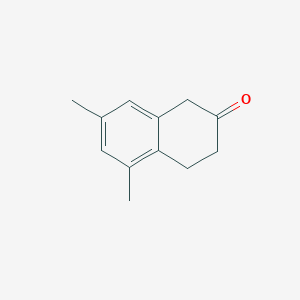

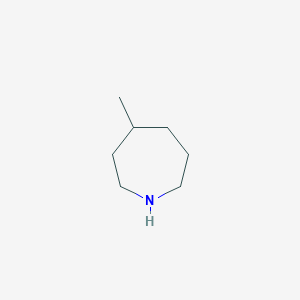

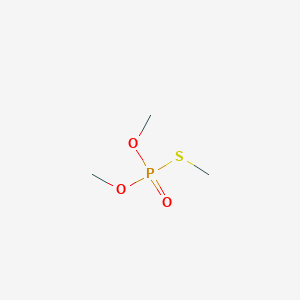

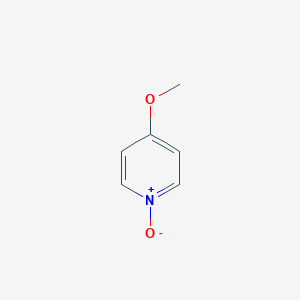

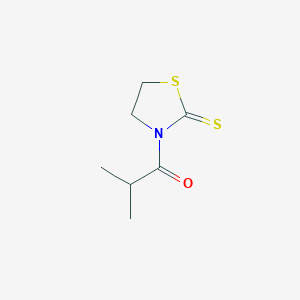

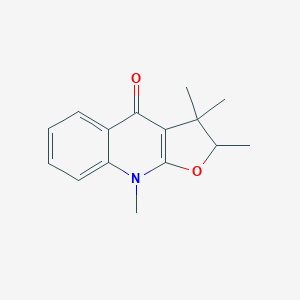

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,4-difluorocyclohexanecarboxylic acid a promising candidate for fluorescent probes?

A1: Research has shown that incorporating fluorine atoms into the cyclohexane ring of hydantoin derivatives, like 4,4-difluorocyclohexanecarboxylic acid, enhances their fluorescence properties. [] This is attributed to the electron-withdrawing nature of fluorine, which can influence the molecule's electronic structure and transitions, leading to altered fluorescence behavior. Additionally, the study demonstrated that the fluorescence intensity of 1-amino 4,4-difluorocyclohexanecarboxylic acid significantly increases in the presence of protein molecules, suggesting its potential as a fluorescent probe for studying protein interactions. []

Q2: What are the analytical techniques used to study 4,4-difluorocyclohexanecarboxylic acid and its derivatives?

A2: The research highlights the use of fluorescence spectroscopy as a sensitive technique for determining the concentration of fluorinated hydantoins, including 4,4-difluorocyclohexanecarboxylic acid derivatives, in biological samples like blood serum and urine. [] This technique takes advantage of the enhanced fluorescence properties conferred by the fluorine atoms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)